![molecular formula C8H7N3O2 B2791148 1-Methyl-1H-pyrazolo[4,3-B]pyridine-6-carboxylic acid CAS No. 1448852-25-2](/img/structure/B2791148.png)
1-Methyl-1H-pyrazolo[4,3-B]pyridine-6-carboxylic acid
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Description
1-Methyl-1H-pyrazolo[4,3-B]pyridine-6-carboxylic acid is a type of heterocyclic compound . It belongs to the family of pyrazolopyridines, which are bicyclic heterocyclic compounds . These compounds can present two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described .
Synthesis Analysis
The synthesis of 1-Methyl-1H-pyrazolo[4,3-B]pyridine-6-carboxylic acid can be achieved through various methods . One common strategy involves starting from a preformed pyrazole or pyridine . For example, 5-Amino-3-methyl-1-phenyl-1H-pyrazole was prepared to react with various aromatic aldehydes and pyruvic acid to afford 6-aryl-3-methyl-1-phenyl-1H-pyrazolo pyridine-4-carbxylic acids .Molecular Structure Analysis
The molecular structure of 1-Methyl-1H-pyrazolo[4,3-B]pyridine-6-carboxylic acid is characterized by the presence of a pyrazole and a pyridine ring . The compound can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines .Chemical Reactions Analysis
The chemical reactions involving 1-Methyl-1H-pyrazolo[4,3-B]pyridine-6-carboxylic acid are diverse and depend on the substituents present at positions N1, C3, C4, C5, and C6 . The compound can undergo various reactions with different reagents .Future Directions
Mechanism of Action
Target of Action
1-Methyl-1H-pyrazolo[4,3-B]pyridine-6-carboxylic acid is a member of the pyrazolopyridines family Pyrazolopyridines have been known to interact with various biological targets due to their structural similarity with purine bases adenine and guanine .
Mode of Action
It’s known that pyrazolopyridines can interact with their targets in a variety of ways, often leading to changes in cellular processes .
Biochemical Pathways
Given the structural similarity of pyrazolopyridines to purine bases, it’s plausible that they may interact with pathways involving these bases .
properties
IUPAC Name |
1-methylpyrazolo[4,3-b]pyridine-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-11-7-2-5(8(12)13)3-9-6(7)4-10-11/h2-4H,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXYQOQCZHGXBOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)N=CC(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-1H-pyrazolo[4,3-B]pyridine-6-carboxylic acid |
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